

# Andrographolide: A Comparative Guide to Clinical Efficacy and Systematic Reviews

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Andrographin*

Cat. No.: B600467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of andrographolide's performance across various therapeutic areas, supported by data from clinical trials and systematic reviews.

Andrographolide, a labdane diterpenoid from *Andrographis paniculata*, has been investigated for its anti-inflammatory, antiviral, and anti-cancer properties.[\[1\]](#)[\[2\]](#) This document synthesizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate informed research and development decisions.

## Efficacy in Upper Respiratory Tract Infections (URTIs)

Systematic reviews and meta-analyses consistently support the use of *Andrographis paniculata*, standardized for andrographolide, for the symptomatic treatment of uncomplicated URTIs.[\[3\]](#)[\[4\]](#)[\[5\]](#) The evidence indicates superiority over placebo in reducing the severity and duration of symptoms like cough and sore throat.[\[3\]](#)[\[4\]](#)

## Quantitative Data Summary: URTIs

| Study/Review                    | Comparison                                       | Outcome Measure                                        | Result                                       | 95% Confidence Interval (CI) | p-value | Citations |
|---------------------------------|--------------------------------------------------|--------------------------------------------------------|----------------------------------------------|------------------------------|---------|-----------|
| Poolsup N, et al. (2004)        | Andrographis vs. Placebo                         | Symptom Severity Score (Mean Difference)               | 10.85 points lower with Andrographis         | [10.36, 11.34]               | <0.0001 | [3][6]    |
| Hu XY, et al. (2017)            | A. paniculata vs. Placebo                        | Cough Improvement (Standardized Mean Difference)       | -0.39                                        | [-0.67, -0.10]               | <0.05   | [3][4]    |
| Hu XY, et al. (2017)            | A. paniculata vs. Placebo                        | Sore Throat Improvement (Standardized Mean Difference) | -1.13                                        | [-1.37, -0.89]               | <0.05   | [3][4]    |
| Cáceres DD, et al. (1997)       | Andrographis vs. Placebo                         | Total Recovery (Andrographis vs. Placebo)              | 67.5% (36% vs. 36%)                          | Not Reported                 | <0.05   | [3]       |
| Thamlikitkul I V, et al. (1991) | Andrographis (6g/day) vs. Paracetamol (3.9g/day) | Eradication of Sore Throat & Fever (Day 3)             | 29.7% (Andrographis) vs. 30.6% (Paracetamol) | No Significant Difference    | >0.05   | [6][7]    |

## Key Experimental Protocol: RCT in Uncomplicated URTIs

- Objective: To evaluate the efficacy of a standardized *Andrographis paniculata* extract compared to placebo in reducing symptoms of uncomplicated URTIs.[\[7\]](#)
- Study Design: A randomized, double-blind, placebo-controlled trial.[\[7\]](#)
- Participants: Adult patients (n=158) diagnosed with the common cold, with symptoms appearing within 72 hours of enrollment.[\[7\]](#)
- Intervention: Patients received either a standardized extract of *A. paniculata* (equivalent to 60 mg andrographolide per day) or a placebo for five days.[\[7\]](#)
- Primary Outcome Measures: Assessment of symptom severity for nasal discharge, sore throat, fatigue, and sleep disturbance, measured on a defined scale.[\[7\]](#)
- Results: The treatment group showed a significantly greater improvement in all symptoms by day four compared to the placebo group (p < 0.01).[\[7\]](#)

## Associated Signaling Pathway: NF-κB Inhibition

Andrographolide's efficacy in inflammatory conditions like URTIs is largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[\[3\]](#)[\[8\]](#) NF-κB is a primary regulator of the inflammatory response. By blocking this pathway, andrographolide reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby alleviating inflammatory symptoms.[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: Andrographolide inhibits the NF-κB inflammatory pathway.

## Efficacy in COVID-19

Andrographolide has been investigated as a potential treatment for mild to moderate COVID-19 due to its anti-inflammatory and antiviral properties.[\[10\]](#) Clinical trials have shown mixed but promising results, particularly in symptom reduction and modulation of inflammatory markers.

## Quantitative Data Summary: COVID-19

| Study/Review                       | Design | Participants (n) | Intervention                                                        | Comparison        | Key Outcomes & Results                                                                                   | Citations |
|------------------------------------|--------|------------------|---------------------------------------------------------------------|-------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Siripongboonsitti S, et al. (2021) | RCT    | 57               | A. paniculata extract (APE) (180 mg andrographolide/day) for 5 days | Placebo           | Pneumonia occurrence: 0% in APE group vs. 10.7% in placebo group (p=0.039).                              | [11]      |
| Prasoppokakorn T, et al. (2024)    | RCT    | 82               | Andrographolide + Favipiravir                                       | Favipiravir alone | Significant reduction in cough on day 7 (30.2% vs. 56.4%, p=0.017) and day 14 (9.3% vs. 17.9%, p=0.025). | [12][13]  |
| Prasoppokakorn T, et al. (2024)    | RCT    | 82               | Andrographolide + Favipiravir                                       | Favipiravir alone | Significantly lower CRP (5.8 vs. 18.4 mg/L, p=0.019) and IL-6 (2.0 vs. 21.8 pg/mL, p=0.001) on day 7.    | [12][13]  |

|                     |                                   |     |                         |                               |                                                                                          |      |
|---------------------|-----------------------------------|-----|-------------------------|-------------------------------|------------------------------------------------------------------------------------------|------|
| Zhang et al. (2021) | Systematic Review & Meta-analysis | 660 | Single-herb AP products | Antivirals or Supportive Care | No significant improvements in fever resolution (RR 1.12) or cough resolution (RR 0.98). | [10] |
|---------------------|-----------------------------------|-----|-------------------------|-------------------------------|------------------------------------------------------------------------------------------|------|

## Key Experimental Protocol: RCT in Mild COVID-19

- Objective: To determine the additional effect and safety of andrographolide in mild COVID-19 patients already treated with favipiravir.[12][13]
- Study Design: A multicenter, open-labeled, randomized controlled trial conducted from October 2021 to February 2022.[12][13]
- Participants: 82 patients with mild COVID-19.[12][13]
- Intervention: Patients were randomized to receive either a combination of andrographolide and favipiravir (n=43) or favipiravir monotherapy (n=39).[12][13]
- Primary & Secondary Outcome Measures: The primary outcome was the rate of severe pneumonia. Secondary outcomes included symptom improvement and levels of inflammatory biomarkers (CRP, IL-6) on days 7 and 14.[12][13]
- Results: While no patients developed severe pneumonia, the combination therapy group showed a significant reduction in cough and lower levels of CRP and IL-6 at day 7 compared to the favipiravir-only group.[12][13]



[Click to download full resolution via product page](#)

Caption: Generalized workflow of a randomized controlled trial.

## Efficacy in Cancer

The anti-cancer properties of andrographolide have been demonstrated in numerous preclinical models, with investigations into its effects on cell cycle arrest, apoptosis, and key signaling pathways.[\[1\]](#)[\[14\]](#) While clinical data is still emerging, andrographolide has entered clinical trials for some cancer types.[\[15\]](#)

### Preclinical and Clinical Study Summary: Cancer

| Cancer Type       | Study Type     | Key Findings                                                                                            | Citations                                 |
|-------------------|----------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Colorectal Cancer | In vitro       | Induces cell-cycle arrest and apoptosis.                                                                | <a href="#">[14]</a> <a href="#">[16]</a> |
| Colorectal Cancer | Clinical Trial | A trial (NCT01993472) has tested andrographolide's efficacy alone and in combination with capecitabine. | <a href="#">[15]</a>                      |
| Pancreatic Cancer | In vivo (Mice) | Reduced tumor volume in xenograft models.                                                               | <a href="#">[15]</a>                      |
| Osteosarcoma      | In vitro       | Induces apoptosis via the ROS/JNK pathway.                                                              | <a href="#">[1]</a> <a href="#">[16]</a>  |
| Glioblastoma      | In vitro       | Induces G2/M cell cycle arrest and apoptosis via the ERK1/2 /c-Myc/p53 signaling pathway.               | <a href="#">[1]</a>                       |
| Esophageal Cancer | Clinical Trial | A prospective cohort study (NCT04196075) is evaluating its effect on palliative management.             | <a href="#">[17]</a>                      |

## Associated Signaling Pathway: JAK/STAT Inhibition

Andrographolide has been shown to modulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is often deregulated in cancer.[\[15\]](#) It can inhibit the phosphorylation of JAK1, JAK2, and STAT3, preventing STAT3 from moving into the nucleus to activate genes involved in cell proliferation and survival.[\[15\]](#)



[Click to download full resolution via product page](#)

Caption: Andrographolide inhibits the JAK/STAT signaling pathway.

## Efficacy in Metabolic Syndrome

Preclinical evidence suggests that andrographolide and its derivatives may have a beneficial role in managing components of metabolic syndrome, including diabetes, hyperlipidemia, and obesity.<sup>[18][19][20]</sup> The effects are primarily demonstrated in animal models.

## Data Summary from Preclinical Studies: Metabolic Syndrome

| Component           | Model                                | Intervention                          | Key Outcomes & Results                                                                                                                   | Citations |
|---------------------|--------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Hyperlipidemia      | High-fat diet mice/rats              | Andrographolide & Neoandrographolide  | Dose-dependent reduction in LDL-C, Triglycerides (TGs), and Total Cholesterol (TC).                                                      | [18]      |
| Hyperlipidemia      | Rodents                              | Synthetic andrographolide derivatives | Significant reduction in TG, TC, and LDL-C; increase in HDL-C.                                                                           | [18]      |
| Diabetes            | Streptozotocin-induced diabetic rats | Andrographolide                       | Dose-dependent reduction in plasma glucose; increased glucose transporter (GLUT4) expression in skeletal muscle.                         | [21]      |
| Obesity / Diabesity | Fructose-fed & high-fat diet rats    | A. paniculata extract (standardized)  | Dose-dependent reduction in body weight, plasma glucose, insulin, TC, and TGs. Efficacy at 200 mg/kg/day was comparable to Atorvastatin. | [22]      |

## Key Experimental Protocol: Rat Obesity Model

- Objective: To investigate the metabolic effects of a standardized *Andrographis paniculata* extract in rat models of diabesity.[22]

- Study Design: Controlled animal study using fructose-fed and high-fat diet-fed rats.[22]
- Intervention: Daily oral administration of *A. paniculata* extract (50, 100, and 200 mg/kg/day) for ten days.[22]
- Comparison: A standard anti-hyperlipidemic drug, Atorvastatin (10 mg/kg/day).[22]
- Outcome Measures: Changes in body weight, plasma glucose, insulin, total cholesterol, triglycerides, and LDL-cholesterol levels.[22]
- Results: The extract produced significant, dose-dependent improvements in all measured metabolic parameters, with the highest dose showing efficacy comparable to Atorvastatin. [22]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Andrographolide: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Andrographis paniculata in the treatment of upper respiratory tract infections: a systematic review of safety and efficacy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. balimedicaljournal.ejournals.ca [balimedicaljournal.ejournals.ca]
- 9. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the clinical effects of *Andrographis paniculata*-derived compounds, its extract, or derivatives for the treatment of COVID-19: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Efficacy of *Andrographis paniculata* extract treatment in mild to moderate COVID-19 patients being treated with favipira... [ouci.dntb.gov.ua]
- 13. OBM Integrative and Complementary Medicine | Efficacy and Safety of Andrographolide and Favipiravir Versus Favipiravir Monotherapy in Patients with Mild COVID-19 Infection: A Multicenter Randomized Controlled Trial [lidsen.com]
- 14. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide [mdpi.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental and Clinical Pharmacology of *Andrographis paniculata* and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Andrographolide: A Comparative Guide to Clinical Efficacy and Systematic Reviews]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600467#clinical-trial-results-and-systematic-reviews-of-andrographolide-efficacy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)